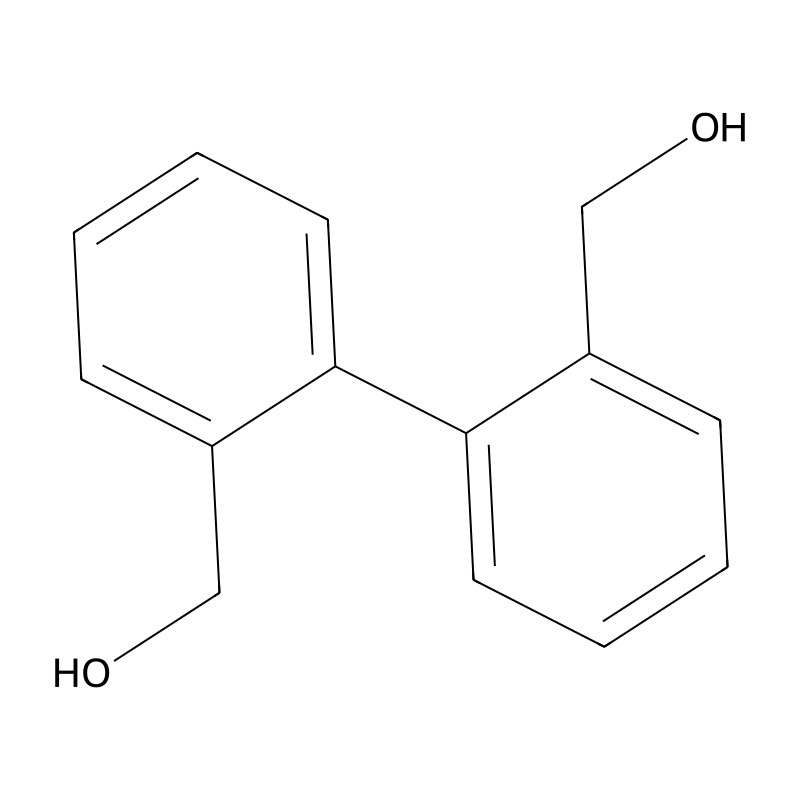

2,2'-Biphenyldimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2'-Biphenyldimethanol is an organic compound with the molecular formula and a molecular weight of 214.26 g/mol. This compound features two hydroxymethyl groups attached to a biphenyl structure, making it a diol. It is characterized by a melting point of approximately 110-111 °C and a boiling point of around 442 °C at 760 mmHg . The compound is notable for its potential applications in various

Synthesis of Other Molecules

One of the primary applications of 2,2'-BDM in scientific research is as a building block for the synthesis of other molecules. Due to the presence of two hydroxyl groups (-OH) attached to the biphenyl core, 2,2'-BDM can undergo various chemical reactions to form more complex molecules. These reactions can involve:

- Esterification: Reaction with carboxylic acids to form esters )

- Etherification: Reaction with halides or other suitable reagents to form ethers )

- Polymerization: Reaction with various monomers to form polymers

The specific molecules synthesized from 2,2'-BDM depend on the chosen reaction conditions and reagents. These synthesized molecules can then be used in various scientific research fields, such as material science, medicinal chemistry, and organic chemistry.

Research on Material Properties

,2'-BDM itself has also been the subject of scientific research due to its interesting properties. These properties include:

- Liquid crystalline behavior: Under certain conditions, 2,2'-BDM can exhibit liquid crystalline behavior, where the molecules self-organize into ordered structures )

- Self-assembly: 2,2'-BDM can self-assemble into various supramolecular structures, which are complex arrangements of molecules held together by non-covalent interactions

Additionally, the compound can act as an enzyme inhibitor or activator depending on the context. For instance, it has been reported to inhibit certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in gene expression .

The synthesis of 2,2'-Biphenyldimethanol can be achieved through several methods:

- Direct Synthesis: One method involves the reaction of diphenic acid dimethyl ester with appropriate reagents under controlled conditions.

- Enzyme-Catalyzed Reactions: This compound has also been synthesized through enantioselective enzyme-catalyzed transacylation reactions, which yield specific enantiomers .

- Chemical Reduction: The reduction of biphenyl derivatives can also lead to the formation of 2,2'-biphenyldimethanol.

2,2'-Biphenyldimethanol finds applications in various fields:

- Chemical Industry: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is explored for its potential use in polymer production and as a building block for advanced materials due to its unique structural properties.

- Biochemical Research: Its role in enzyme interactions makes it valuable for studies related to oxidative stress and cellular signaling pathways .

Studies have demonstrated that 2,2'-Biphenyldimethanol interacts with various biomolecules. Its ability to bind to specific receptors on cell surfaces triggers intracellular signaling cascades. Furthermore, its influence on enzyme activity suggests potential therapeutic applications in modulating biochemical pathways related to disease states .

Several compounds share structural similarities with 2,2'-Biphenyldimethanol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biphenyl | Two phenyl rings connected by a single bond | Lacks hydroxymethyl groups |

| 4-Hydroxybiphenyl | Hydroxyl group at the para position on biphenyl | Single hydroxyl group |

| 4,4'-Biphenol | Two hydroxyl groups at para positions | Symmetrical structure |

| 1,1'-Biphenyl-4,4'-diol | Hydroxymethyl groups at both ends | Different placement of hydroxymethyl groups |

The uniqueness of 2,2'-Biphenyldimethanol lies in its specific arrangement of hydroxymethyl groups that influence its reactivity and biological interactions distinctly compared to these similar compounds .

2,2'-Biphenyldimethanol is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry name [2-[2-(hydroxymethyl)phenyl]phenyl]methanol, which precisely describes its structural arrangement. The Chemical Abstracts Service has assigned this compound the registry number 3594-90-9, providing a unique identifier for database searches and regulatory purposes.

The structural architecture of 2,2'-Biphenyldimethanol consists of two benzene rings connected by a single carbon-carbon bond, forming the characteristic biphenyl backbone, with hydroxymethyl groups (-CH₂OH) attached at the 2 and 2' positions relative to the biphenyl linkage. This positioning creates a unique molecular geometry that influences both the compound's physical properties and its reactivity patterns. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2, providing a standardized representation of its molecular structure.

The compound exhibits several alternative nomenclature designations that reflect different naming conventions and structural emphasis. These include [1,1'-biphenyl]-2,2'-diyldimethanol, which emphasizes the biphenyl core structure, and 2,2'-bis(hydroxymethyl)biphenyl, which highlights the presence of the hydroxymethyl functional groups. Additional synonyms such as biphenyl-2,2'-dimethanol and 2,2'-di(hydroxymethyl)biphenyl are commonly encountered in chemical literature and commercial databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| CAS Registry Number | 3594-90-9 | |

| Melting Point | 110-111°C | |

| InChI Key | UIMJANTUJQGSEX-UHFFFAOYSA-N |

Historical Context in Biphenyl Chemistry

The development and understanding of 2,2'-Biphenyldimethanol must be considered within the broader historical context of biphenyl chemistry, which has evolved significantly over the past century and a half. Biphenyl itself, the parent compound from which 2,2'-Biphenyldimethanol is derived, was first identified in natural sources and has since become a cornerstone of organic chemistry research. The biphenyl scaffold occurs naturally in coal tar, crude oil, and natural gas, and these natural occurrences provided early chemists with their first encounters with this structural motif.

The industrial significance of biphenyl derivatives became apparent in the early 20th century, particularly with the development of polychlorinated biphenyls, which were first synthesized in the early 1880s by Schmidt and Schultz and began commercial production in 1929. While polychlorinated biphenyls later proved problematic due to environmental concerns, their early development demonstrated the potential utility of biphenyl-based compounds and spurred research into alternative biphenyl derivatives with more benign properties.

The synthesis and study of functionalized biphenyl compounds, including hydroxylated derivatives like 2,2'-Biphenyldimethanol, emerged as chemists sought to develop new materials with specific properties while avoiding the environmental issues associated with halogenated variants. The history of biphenyl derivative chemistry demonstrates a progression from simple structural identification to sophisticated synthetic applications, with compounds like 2,2'-Biphenyldimethanol representing modern achievements in selective functionalization and controlled synthesis.

Research into biphenyl compounds has been particularly fruitful in the development of coupling reactions, including the Suzuki-Miyaura reaction and the Ullmann reaction, which have enabled the precise construction of biphenyl scaffolds with specific substitution patterns. These methodological advances have been crucial in making compounds like 2,2'-Biphenyldimethanol more accessible for research and application development.

Significance in Organic Synthesis Research

2,2'-Biphenyldimethanol occupies a position of considerable importance in contemporary organic synthesis research due to its unique combination of structural features and reactive functionality. The compound serves as a versatile building block for the construction of more complex molecular architectures, with its dual hydroxymethyl groups providing multiple sites for chemical modification and its rigid biphenyl backbone offering structural stability and predictable conformational behavior.

The hydroxymethyl groups present in 2,2'-Biphenyldimethanol can undergo a wide range of chemical transformations, making the compound particularly valuable as a synthetic intermediate. These functional groups can participate in oxidation reactions to form carboxylic acid derivatives, reduction reactions to yield methylene-linked products, and substitution reactions to introduce various other functional groups. The oxidation of the hydroxymethyl groups using reagents such as potassium permanganate or chromium trioxide can produce 2,2'-biphenyldicarboxylic acid, while reduction with lithium aluminum hydride or sodium borohydride can yield 2,2'-biphenyldimethane.

The rigid biphenyl framework of 2,2'-Biphenyldimethanol provides important structural advantages in synthetic applications. This rigidity allows for predictable molecular geometry and can influence the overall reactivity and selectivity of reactions involving the compound. The biphenyl structure also offers opportunities for the introduction of axial chirality, making 2,2'-Biphenyldimethanol derivatives potentially valuable in asymmetric synthesis applications.

Research applications of 2,2'-Biphenyldimethanol extend into materials science, where its structural properties make it suitable for incorporation into polymer systems. The compound has been investigated as a component in polyester synthesis, where its diol functionality allows it to serve as a monomer or cross-linking agent. In these applications, the biphenyl backbone contributes to the thermal stability and mechanical properties of the resulting materials, while the hydroxyl groups provide sites for polymerization reactions.

The compound has also found applications in pharmaceutical research, where biphenyl derivatives are being investigated for various therapeutic applications. Studies have shown that biphenyl-containing compounds can exhibit significant biological activity, including anticancer properties and enzyme inhibition capabilities. The specific substitution pattern of 2,2'-Biphenyldimethanol, with its hydroxymethyl groups positioned at the 2,2' positions, provides a unique platform for the development of bioactive molecules with enhanced selectivity and potency.

| Application Area | Synthetic Utility | Key Features |

|---|---|---|

| Polymer Chemistry | Monomer/Cross-linker | Diol functionality, thermal stability |

| Pharmaceutical Research | Building block for bioactive compounds | Biphenyl scaffold, modifiable hydroxyl groups |

| Materials Science | Structural component | Rigid backbone, predictable geometry |

| Asymmetric Synthesis | Chiral scaffold precursor | Potential for axial chirality introduction |

The mechanistic understanding of 2,2'-Biphenyldimethanol's behavior in various chemical environments has been enhanced through computational studies and experimental investigations. The compound's ability to engage in hydrogen bonding through its hydroxyl groups influences its solubility, reactivity, and interaction with other molecules. These properties are particularly important in biological systems, where hydrogen bonding can affect enzyme binding, protein interactions, and cellular uptake.

Current research trends involving 2,2'-Biphenyldimethanol focus on developing new synthetic methodologies that take advantage of its unique structural features. These include investigations into selective functionalization reactions that can modify one hydroxymethyl group while leaving the other intact, as well as studies aimed at understanding the conformational behavior of the biphenyl backbone under different conditions. Such research efforts are expanding the utility of this compound and contributing to the broader understanding of biphenyl chemistry in synthetic applications.

Molecular Formula and Weight Analysis

2,2'-Biphenyldimethanol is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond with hydroxymethyl groups at the 2 and 2' positions [1]. The molecular formula of this compound is C₁₄H₁₄O₂, indicating it contains 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms [2]. The molecular weight of 2,2'-Biphenyldimethanol is 214.26 g/mol, while its exact monoisotopic mass is 214.09938 g/mol, as determined by high-resolution mass spectrometry [3] [4].

The compound is registered with the Chemical Abstracts Service (CAS) under the number 3594-90-9 and is formally named as [1,1'-biphenyl]-2,2'-diyldimethanol according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature [1] [2]. Several synonyms exist for this compound, including 2,2'-bis(hydroxymethyl)biphenyl and [2-[2-(hydroxymethyl)phenyl]phenyl]methanol, reflecting its structural characteristics [3].

Table 1: Molecular Properties of 2,2'-Biphenyldimethanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Exact Mass | 214.09938 g/mol |

| CAS Number | 3594-90-9 |

| IUPAC Name | [1,1'-biphenyl]-2,2'-diyldimethanol |

| SMILES | OCc1ccccc1-c1ccccc1CO |

| InChIKey | UIMJANTUJQGSEX-UHFFFAOYSA-N |

The structural representation of 2,2'-Biphenyldimethanol reveals a biphenyl core with two hydroxymethyl (-CH₂OH) groups positioned at the 2 and 2' positions of the respective phenyl rings [4]. This arrangement gives the molecule its distinctive chemical identity and influences its physicochemical properties [1].

Conformational Studies of Biphenyl Framework

The biphenyl framework of 2,2'-Biphenyldimethanol exhibits interesting conformational characteristics due to the steric interactions between the two aromatic rings and the hydroxymethyl substituents [12]. Nuclear Magnetic Resonance (NMR) spectroscopic studies have revealed that the compound exists in a non-planar conformation, with the two phenyl rings twisted relative to each other [12]. This twisting is primarily due to steric repulsion between the ortho substituents and hydrogen atoms on adjacent rings [10].

The dihedral angle between the two phenyl rings typically ranges from 40° to 60°, which is significantly larger than the approximately 30° observed in unsubstituted biphenyl [12]. This increased torsion angle is attributed to the steric bulk of the hydroxymethyl groups at the 2,2' positions [12]. The rotation around the central carbon-carbon bond connecting the two phenyl rings (Ar-Ar) has an energy barrier of approximately 14 kcal/mol, as determined by dynamic NMR studies and density functional theory (DFT) calculations [12].

Additionally, the hydroxymethyl groups themselves exhibit restricted rotation around the Ar-CH₂OH bond, with an energy barrier of approximately 7.5 kcal/mol [12]. This restricted rotation results in the existence of two conformers: the sp (synperiplanar) conformer, which is more stable, and the ap (antiperiplanar) conformer [12]. The preference for the sp conformer is attributed to stabilizing intramolecular interactions between the hydroxyl group and the π-electron system of the adjacent phenyl ring [12].

Interestingly, 2,2'-Biphenyldimethanol has been found to exist as configurationally stable atropisomers due to the restricted rotation around the central biphenyl bond [12]. These atropisomers have been successfully separated by enantioselective high-performance liquid chromatography (HPLC), and their absolute configurations have been assigned based on circular dichroism (CD) spectra [12] [20].

Crystal Structure and Solid-State Arrangements

The crystal structure of 2,2'-Biphenyldimethanol reveals important insights into its three-dimensional arrangement and intermolecular interactions in the solid state [1]. X-ray crystallographic studies have confirmed the non-planar conformation of the biphenyl framework observed in solution studies [12]. The crystal structure data available in the Cambridge Crystallographic Data Centre (CCDC) under the number 283068 provides detailed information about bond lengths, bond angles, and torsional parameters [1].

In the solid state, 2,2'-Biphenyldimethanol molecules form an intricate network of hydrogen bonds through their hydroxyl groups [12]. A particularly interesting feature is the formation of dimers through hydrogen bond interactions between two enantiomers [12]. The free energy of activation for the exchange between monomer and dimer forms has been measured by dynamic NMR to be approximately 9.5 kcal/mol [12].

The packing arrangement in the crystal structure is primarily governed by hydrogen bonding interactions and π-π stacking between aromatic rings [19]. The interplanar distances in these π-π stacking interactions typically range from 3.4 to 3.6 Å, which is characteristic of face-to-face aromatic interactions [19]. These interactions contribute significantly to the overall stability of the crystal lattice [19].

The conformational preferences predicted by computational methods for 2,2'-Biphenyldimethanol with two CR₂OH substituents in the 2,2' positions have been confirmed by X-ray diffraction studies for various derivatives, including those where R = H, R = methyl, and R = isopropyl [12]. These studies consistently show the non-planar arrangement of the biphenyl system and the specific orientations of the hydroxymethyl groups that maximize stabilizing interactions while minimizing steric repulsion [12].

Physical Properties

Thermal Behavior and Phase Transitions

2,2'-Biphenyldimethanol exhibits distinct thermal behavior characterized by specific phase transitions and thermal stability parameters [2] [15]. The compound exists as a white crystalline solid at room temperature and undergoes a solid-to-liquid phase transition at its melting point of 110-111°C [2] [3]. This melting point has been consistently reported across multiple sources and serves as an important identification parameter for the compound [2] [18].

The boiling point of 2,2'-Biphenyldimethanol is approximately 442°C at standard atmospheric pressure (760 mmHg), although this value is calculated rather than experimentally determined due to the high temperature involved [18]. The compound demonstrates good thermal stability at room temperature, with no significant decomposition observed under normal storage conditions [15].

Differential scanning calorimetry (DSC) studies, similar to those performed on related biphenyl derivatives, would likely reveal the enthalpy of fusion and potential polymorphic transitions [13]. While specific DSC data for 2,2'-Biphenyldimethanol is limited in the literature, studies on similar compounds suggest that the enthalpy of fusion would be in the range of 20-30 kJ/mol [13] [15].

The decomposition temperature of 2,2'-Biphenyldimethanol is estimated to be above 250°C, based on the thermal behavior of similar biphenyl derivatives [15]. At temperatures approaching this point, the compound would likely undergo thermal degradation, potentially involving cleavage of the hydroxymethyl groups or breakdown of the biphenyl framework [15].

Table 2: Thermal Properties of 2,2'-Biphenyldimethanol

| Property | Value |

|---|---|

| Melting Point | 110-111°C |

| Boiling Point | 442°C at 760 mmHg (calculated) |

| Flash Point | 218.8°C |

| Thermal Stability | Stable at room temperature |

| Phase Transitions | Solid to liquid at 110-111°C |

| Decomposition Temperature | Above 250°C (estimated) |

Solubility Parameters in Various Solvents

The solubility of 2,2'-Biphenyldimethanol varies significantly across different solvents, primarily influenced by the polarity of the solvent and its ability to form hydrogen bonds with the hydroxyl groups of the compound [14]. The presence of both hydrophilic hydroxyl groups and hydrophobic aromatic rings gives 2,2'-Biphenyldimethanol an amphiphilic character, affecting its solubility profile [14].

In water, 2,2'-Biphenyldimethanol exhibits poor solubility (< 0.1 g/100 mL), despite the presence of two hydroxyl groups [14]. This limited water solubility is attributed to the dominant hydrophobic effect of the biphenyl framework, which disrupts the hydrogen-bonding network of water molecules [14]. The octanol-water partition coefficient (LogP) of 2,2'-Biphenyldimethanol is approximately 2.34, indicating its preference for lipophilic environments over aqueous media [18].

In polar protic solvents such as methanol and ethanol, 2,2'-Biphenyldimethanol shows moderate solubility (0.5-2 g/100 mL) [14]. These solvents can form hydrogen bonds with the hydroxyl groups of the compound, facilitating dissolution [14]. Polar aprotic solvents like acetone demonstrate good solubility (2-10 g/100 mL) due to favorable dipole-dipole interactions with the hydroxyl groups [14].

Chlorinated solvents such as chloroform and dichloromethane exhibit good solubility for 2,2'-Biphenyldimethanol (2-10 g/100 mL), primarily due to their ability to interact with both the aromatic rings and the hydroxyl groups [14]. In contrast, non-polar solvents like hexane show poor solubility (< 0.1 g/100 mL) due to their inability to form strong interactions with the hydroxyl groups [14].

Table 3: Solubility of 2,2'-Biphenyldimethanol in Various Solvents

| Solvent | Solubility |

|---|---|

| Water | Poor (< 0.1 g/100 mL) |

| Methanol | Moderate (0.5-2 g/100 mL) |

| Ethanol | Moderate (0.5-2 g/100 mL) |

| Acetone | Good (2-10 g/100 mL) |

| Chloroform | Good (2-10 g/100 mL) |

| Dichloromethane | Good (2-10 g/100 mL) |

| Diethyl Ether | Moderate (0.5-2 g/100 mL) |

| Toluene | Moderate (0.5-2 g/100 mL) |

| Hexane | Poor (< 0.1 g/100 mL) |

The topological polar surface area (TPSA) of 2,2'-Biphenyldimethanol is approximately 40.46 Ų, which provides a quantitative measure of the polar surface area available for interaction with solvents [18]. This moderate TPSA value, combined with the presence of both hydrophilic and hydrophobic regions, explains the compound's varied solubility profile across different solvents [18].

Spectroscopic Characteristics

2,2'-Biphenyldimethanol exhibits distinctive spectroscopic characteristics that provide valuable information about its structural features and molecular interactions [6]. Infrared (IR) spectroscopy reveals several characteristic absorption bands, including O-H stretching vibrations at 3300-3400 cm⁻¹, aromatic C-H stretching at 3050-3100 cm⁻¹, aliphatic C-H stretching at 2900-2950 cm⁻¹, aromatic C=C stretching at 1450-1600 cm⁻¹, and C-O stretching at 1050-1150 cm⁻¹ [6] [25]. These spectral features confirm the presence of both aromatic rings and hydroxyl functional groups in the molecule [25].

Ultraviolet-visible (UV-Vis) spectroscopy of 2,2'-Biphenyldimethanol shows absorption maxima typically in the range of 250-280 nm, corresponding to π→π* transitions of the biphenyl chromophore [17]. The exact position and intensity of these absorption bands are influenced by the dihedral angle between the two phenyl rings, with greater planarity leading to bathochromic shifts (shifts to longer wavelengths) [17].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and conformational dynamics of 2,2'-Biphenyldimethanol [12]. In the ¹H NMR spectrum, the aromatic protons appear as complex multiplets in the range of 7.2-7.6 ppm, reflecting the different chemical environments of the protons on the two phenyl rings [12]. The methylene protons of the hydroxymethyl groups typically appear as singlets at 4.4-4.6 ppm, while the hydroxyl protons give broad signals at variable chemical shifts (usually 2.0-3.5 ppm) depending on concentration, temperature, and solvent [12].

The ¹³C NMR spectrum shows signals for the methylene carbons of the hydroxymethyl groups at 60-65 ppm and for the aromatic carbons at 125-145 ppm [12]. The carbon atoms at the 1,1' positions of the biphenyl system, which form the bond between the two rings, typically appear at the downfield end of this range due to their deshielded environment [12].

Mass spectrometry of 2,2'-Biphenyldimethanol reveals a molecular ion peak at m/z 214, corresponding to the molecular weight of the compound [4]. Fragment peaks are observed at m/z 196 [M-H₂O]⁺, representing the loss of one water molecule, and at m/z 183 [M-CH₂OH]⁺, indicating the loss of one hydroxymethyl group [4].

Table 4: Spectroscopic Characteristics of 2,2'-Biphenyldimethanol

| Spectroscopic Method | Characteristic Features |

|---|---|

| IR (Key Bands) | O-H stretch (3300-3400 cm⁻¹), C-H aromatic stretch (3050-3100 cm⁻¹), C-H aliphatic stretch (2900-2950 cm⁻¹), C=C aromatic (1450-1600 cm⁻¹), C-O stretch (1050-1150 cm⁻¹) |

| UV-Vis | π→π* transitions of biphenyl chromophore (typical absorption maxima around 250-280 nm) |

| ¹H NMR | Aromatic protons (7.2-7.6 ppm, multiplet), CH₂ protons (4.4-4.6 ppm, singlet), OH protons (variable, typically 2.0-3.5 ppm, broad singlet) |

| ¹³C NMR | CH₂OH carbon (60-65 ppm), aromatic carbons (125-145 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 214, fragment peaks at m/z 196 [M-H₂O]⁺, 183 [M-CH₂OH]⁺ |

Electronic Properties

Electron Distribution and Molecular Orbitals

The electronic structure of 2,2'-Biphenyldimethanol is characterized by a delocalized π-electron system across the biphenyl framework, modified by the electron-donating effects of the hydroxymethyl groups [17]. Computational studies and electronic structure calculations provide insights into the distribution of electron density within the molecule [17].

The highest occupied molecular orbital (HOMO) of 2,2'-Biphenyldimethanol is primarily localized on the aromatic rings with π character, while the lowest unoccupied molecular orbital (LUMO) corresponds to a delocalized π* antibonding orbital across the biphenyl system [17]. The HOMO-LUMO gap, which influences the compound's reactivity and spectroscopic properties, is estimated to be in the range of 4.0-5.0 eV, typical for biphenyl derivatives [17].

Electron density mapping reveals that the oxygen atoms of the hydroxymethyl groups bear partial negative charges due to their electronegativity, while the carbon atoms of the methylene groups carry slight positive charges [18]. The aromatic rings exhibit a relatively uniform distribution of π-electron density, with slight perturbations near the substitution points [17] [18].

The dipole moment of 2,2'-Biphenyldimethanol is estimated to be in the range of 1.5-2.5 Debye, based on similar structures [18]. This moderate dipole moment arises from the combined effects of the hydroxymethyl groups and the non-planar conformation of the biphenyl system [18]. The polarizability of the compound is approximately 25.27 × 10⁻²⁴ cm³, reflecting its response to external electric fields [18].

Molecular orbital calculations indicate that the HOMO-1 orbital is localized on individual phenyl rings, while the LUMO+1 corresponds to an extended π* antibonding orbital [17]. The core orbitals are primarily localized on individual atoms, particularly the carbon and oxygen atoms [17]. The bonding characteristics of 2,2'-Biphenyldimethanol include strong σ bonds in the molecular framework and a delocalized π system in the aromatic rings [17].

Table 5: Electronic Properties of 2,2'-Biphenyldimethanol

| Property | Value/Description |

|---|---|

| HOMO Energy | Estimated based on similar biphenyl compounds |

| LUMO Energy | Estimated based on similar biphenyl compounds |

| HOMO-LUMO Gap | Estimated 4.0-5.0 eV (typical for biphenyl derivatives) |

| Electron Distribution | Electron density concentrated on aromatic rings with partial negative charge on oxygen atoms |

| Dipole Moment | Estimated 1.5-2.5 D (based on similar structures) |

| Polarizability | 25.27 × 10⁻²⁴ cm³ (calculated value) |

Hydrogen Bonding Capabilities

2,2'-Biphenyldimethanol possesses significant hydrogen bonding capabilities due to the presence of two hydroxyl groups that can act as both hydrogen bond donors and acceptors [12] [18]. Each molecule contains two hydrogen bond donor sites (the hydroxyl hydrogens) and two hydrogen bond acceptor sites (the hydroxyl oxygens), enabling various hydrogen bonding patterns [18].

Intramolecular hydrogen bonding is possible between the hydroxyl groups and the π-electrons of the aromatic rings, contributing to the conformational preferences of the molecule [12]. These intramolecular hydrogen bonds are relatively weak but can influence the overall molecular geometry and energy landscape [12].

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of 2,2'-Biphenyldimethanol [12]. In solution, the compound has been found to form dimers through hydrogen bond interactions between enantiomers [12]. The free energy of activation for the exchange between monomer and dimer forms has been measured by dynamic NMR to be approximately 9.5 kcal/mol [12].

The strength of hydrogen bonds involving 2,2'-Biphenyldimethanol is typically in the moderate range (5-10 kcal/mol), characteristic of hydroxyl group interactions [18]. These hydrogen bonds significantly influence the crystal packing arrangement, leading to the formation of extended hydrogen-bonded networks in the solid state [12] [19].

The hydrogen bonding capabilities of 2,2'-Biphenyldimethanol also affect its interactions with solvents [14]. In protic solvents like water, methanol, and ethanol, the compound can form hydrogen bonds with solvent molecules, influencing its solubility and solvation behavior [14]. The competition between solute-solute and solute-solvent hydrogen bonding interactions determines the overall solubility profile in different media [14].

Table 6: Hydrogen Bonding Capabilities of 2,2'-Biphenyldimethanol

| Type | Description |

|---|---|

| Intramolecular Hydrogen Bonding | Possible between hydroxyl groups and π-electrons of aromatic rings |

| Intermolecular Hydrogen Bonding | Forms dimers through hydroxyl group interactions between enantiomers |

| Hydrogen Bond Donor Sites | Two hydroxyl groups (-OH) capable of donating hydrogen bonds |

| Hydrogen Bond Acceptor Sites | Two oxygen atoms capable of accepting hydrogen bonds |

| Hydrogen Bond Strength | Moderate strength (5-10 kcal/mol) typical for hydroxyl groups |

| Effect on Crystal Packing | Significant influence on crystal structure through formation of hydrogen-bonded networks |

π-π Stacking Interactions

2,2'-Biphenyldimethanol exhibits significant π-π stacking interactions due to its biphenyl framework, which contains two aromatic rings capable of engaging in these non-covalent interactions [19]. These π-π stacking interactions play an important role in determining the solid-state structure and intermolecular associations of the compound [19].

Two primary types of π-π stacking are observed with 2,2'-Biphenyldimethanol: face-to-face stacking, where the aromatic rings are parallel to each other, and edge-to-face stacking, where the edge of one aromatic ring interacts with the face of another [19]. In face-to-face stacking arrangements, the interplanar distance typically ranges from 3.4 to 3.6 Å, which is characteristic of aromatic π-π interactions [19].

The strength of these π-π stacking interactions is generally moderate, estimated to be in the range of 2-5 kcal/mol [19]. While individually weak, the cumulative effect of multiple π-π stacking interactions can significantly influence the overall structure and properties of 2,2'-Biphenyldimethanol assemblies [19].

The geometric arrangement of π-π stacked 2,2'-Biphenyldimethanol molecules typically involves offset stacking rather than perfect alignment, which helps minimize electrostatic repulsion between the π-electron clouds [19]. This offset arrangement is energetically favorable and commonly observed in crystal structures of aromatic compounds [19].

In the crystal lattice, π-π stacking interactions contribute to the formation of extended networks, often working in concert with hydrogen bonding to determine the overall packing arrangement [19]. These interactions can lead to the formation of one-dimensional stacks, two-dimensional sheets, or three-dimensional networks, depending on the specific crystal packing forces [19].

2,2'-Biphenyldimethanol can also form π-π stacked complexes with other aromatic systems, particularly those that are electron-deficient [19] [20]. This capability has potential applications in supramolecular chemistry and crystal engineering [19] [20].

Table 7: π-π Stacking Interactions of 2,2'-Biphenyldimethanol

| Property | Description |

|---|---|

| Type of π-π Interaction | Face-to-face and edge-to-face π-π stacking between aromatic rings |

| Interplanar Distance | Typical range of 3.4-3.6 Å for face-to-face stacking |

| Interaction Strength | Moderate (2-5 kcal/mol) |

| Geometric Arrangement | Offset stacking to minimize electrostatic repulsion between π-clouds |

| Effect on Crystal Structure | Forms extended networks in crystal lattice |

| Interaction with Other Molecules | Can form π-π stacked complexes with electron-deficient aromatic systems |